molecular formula C16H13ClO4 B600079 Methoxyapigeninidin chloride, 7-(RG) CAS No. 161773-51-9

Methoxyapigeninidin chloride, 7-(RG)

Cat. No.: B600079
CAS No.: 161773-51-9
M. Wt: 304.7
InChI Key: VQSWXDUWNOYURP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyapigeninidin chloride, 7-(RG) can be synthesized from sakuranetin, which is a phytoalexin isolated from rice plants. The synthesis involves the methylation of the hydroxy group at the C-7 position of sakuranetin using ethereal diazomethane under anhydrous conditions. This reaction yields 7-methoxyapigeninidin, which is then converted to its chloride form .

Industrial Production Methods

The process may include steps such as methylation, purification, and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methoxyapigeninidin chloride, 7-(RG) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methoxyapigeninidin chloride, 7-(RG) include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Methoxyapigeninidin chloride, 7-(RG) is similar to other 3-deoxyanthocyanins, such as:

Uniqueness

Methoxyapigeninidin chloride, 7-(RG) is unique due to the presence of the methoxy group at the C-7 position, which significantly enhances its fungicidal activity compared to other similar compounds. This structural modification makes it a potent agent against specific fungal pathogens .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSWXDUWNOYURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxyapigeninidin chloride, 7-(RG)
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Methoxyapigeninidin chloride, 7-(RG)
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Methoxyapigeninidin chloride, 7-(RG)
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Methoxyapigeninidin chloride, 7-(RG)
Reactant of Route 6
Methoxyapigeninidin chloride, 7-(RG)

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